molecular formula C26H26NO2P B2538263 N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 802902-36-9

N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B2538263
CAS No.: 802902-36-9
M. Wt: 415.473
InChI Key: MLHMEHOYQRTGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a structurally complex organophosphorus compound characterized by a pentacyclic framework fused with a dioxaphosphorinane core. The molecule features two propyl substituents on the amine nitrogen and a phosphorus atom integrated into a heterocyclic system. Its structural complexity arises from the fused polycyclic system, which imposes steric constraints and influences electronic properties .

Properties

IUPAC Name

N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO2P/c1-3-17-27(18-4-2)30-28-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)29-30/h5-16H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMEHOYQRTGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 12,14-dioxa-13-phosphapentacyclo derivatives distinguished by substituents on the amine group and modifications to the heterocyclic backbone. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Features
Target: N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa...-13-amine N,N-dipropyl Not explicitly reported Estimated ~415* Not reported Propyl groups enhance lipophilicity; steric bulk may limit binding affinity
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[...]tricosa...-13-amine N,N-diethyl C₂₄H₂₂NO₂P 387.42 >97% Smaller substituents reduce steric hindrance; higher purity available
N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa...-13-amine N,N-bis(4-methoxyphenethyl) C₃₈H₃₈NO₄P 599.7 Not reported Aromatic methoxy groups enable π-π interactions; high molecular weight
10-[[13-(dimethylamino)-...]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[...]-13-amine Methoxymethyl + dimethylamino Not reported Not reported Not reported Polar methoxymethyl group may improve solubility

*Molecular weight estimated based on structural analogy to ; dipropyl adds ~28 g/mol vs. diethyl.

Key Findings

The N,N-bis(4-methoxyphenethyl) variant (MW 599.7) introduces aromaticity and hydrogen-bonding capacity via methoxy groups, which could enhance receptor binding but reduce solubility. The target compound’s dipropyl groups balance lipophilicity and steric demand, though this may limit applications in tightly packed molecular environments.

Synthetic Accessibility :

  • The diethyl derivative is commercially available at >97% purity, suggesting robust synthetic protocols. In contrast, the dipropyl and methoxyphenethyl analogs lack reported purity data, implying greater synthetic challenges.

Structural Rigidity :
All analogs share the pentacyclic backbone, which restricts conformational flexibility. This rigidity is advantageous for designing enzyme inhibitors or catalysts but may complicate derivatization.

Potential Applications: The diethyl analog’s high purity makes it a candidate for pharmaceutical intermediate studies. The methoxyphenethyl derivative’s bulkier structure could be tailored for selective binding in anticancer or antimicrobial agents.

Biological Activity

N,N-Dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex compound characterized by its unique pentacyclic structure and multiple functional groups that include phosphorous and urea moieties. This structural complexity suggests potential applications in medicinal chemistry and materials science due to its electronic and steric properties.

Structural Features

The compound features a pentacyclic framework with significant functional groups:

  • Dioxa Groups : Contribute to the stability and reactivity of the compound.
  • Phosphorous Atom : Enhances biological activity through interactions with biological targets.
  • Urea Moiety : Known for its biological activities including antitumor properties.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities:

Activity Type Description
Antitumor ActivityCompounds similar to this have shown potential in inhibiting tumor growth through various mechanisms.
Antimicrobial ActivityThe presence of phosphorous and urea functionalities enhances interaction with microbial targets.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of phosphorous-containing compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Effects : Research on phosphoramide derivatives indicated that they possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies : Molecular docking simulations have been employed to explore the binding affinities of this compound with various enzymes, suggesting potential inhibitory effects that warrant further investigation.

Synthesis and Reactivity

The synthesis of N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa involves multi-step organic synthesis techniques typical for urea derivatives and phosphorous compounds:

  • Step 1 : Formation of the pentacyclic framework.
  • Step 2 : Introduction of dioxa groups through oxidation reactions.
  • Step 3 : Phosphorylation to incorporate the phosphorous atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.